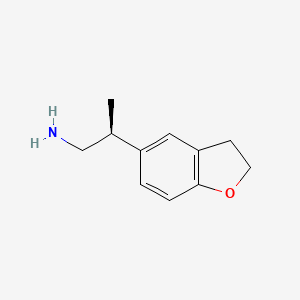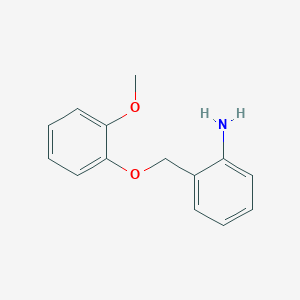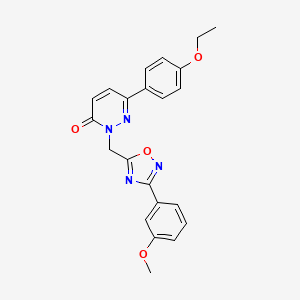
(2S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine, commonly known as DBF, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. DBF is a chiral compound, meaning it has two enantiomers, (S)-DBF and (R)-DBF. In
Mécanisme D'action
The mechanism of action of DBF is not fully understood, but it is believed to act on multiple targets in the brain. DBF has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. DBF also modulates the activity of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in mood regulation and cognitive function.
Biochemical and Physiological Effects
DBF has been shown to have various biochemical and physiological effects in animal and cell culture studies. DBF has been shown to reduce oxidative stress and inflammation in the brain, which are common features of neurodegenerative diseases. DBF also increases the levels of BDNF, which promotes the growth and survival of neurons. Additionally, DBF has been shown to modulate the activity of various neurotransmitters, which can affect mood and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
DBF has several advantages for scientific research. It is a chiral compound, which allows for the study of the effects of individual enantiomers. DBF has also been synthesized with high enantiomeric purity, which ensures the reproducibility of results. However, DBF has limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. Additionally, the mechanism of action of DBF is not fully understood, which can make it challenging to interpret results.
Orientations Futures
There are several future directions for research on DBF. One area of research is the development of DBF analogs with improved pharmacological properties. Another area of research is the study of the effects of DBF on other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, the development of novel drug delivery systems for DBF could improve its efficacy and reduce potential side effects. Finally, further studies are needed to elucidate the mechanism of action of DBF and its effects on various neurotransmitters and signaling pathways in the brain.
Conclusion
In conclusion, (S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine, or DBF, is a chiral compound that has shown promising results in various scientific studies. DBF has potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. DBF has a complex mechanism of action, which involves the modulation of various neurotransmitters and the promotion of neuronal growth and survival. Future research on DBF could lead to the development of novel therapies for neurological disorders and a better understanding of its mechanism of action.
Méthodes De Synthèse
The synthesis of (S)-DBF involves the condensation of 2,3-dihydrobenzofuran and (S)-1-phenylethylamine. This reaction is catalyzed by a chiral catalyst, such as (S)-proline, to obtain (S)-DBF with high enantiomeric purity. The synthesis of (S)-DBF has been optimized to achieve high yields and purity, making it a suitable compound for scientific research.
Applications De Recherche Scientifique
DBF has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. DBF has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, DBF has been studied for its potential as an antidepressant and anxiolytic agent.
Propriétés
IUPAC Name |
(2S)-2-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8(7-12)9-2-3-11-10(6-9)4-5-13-11/h2-3,6,8H,4-5,7,12H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STONEOMHLDVACA-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=C(C=C1)OCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC2=C(C=C1)OCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone](/img/structure/B2579942.png)

![(E)-4-(Dimethylamino)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-N-methylbut-2-enamide](/img/structure/B2579945.png)

![2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B2579948.png)


![Methyl 2-[2-[2-(4-chlorophenoxy)acetyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2579954.png)
![2-(4-Chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-2-methylpropanamide](/img/structure/B2579955.png)

![Methyl 4-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}phenyl ether](/img/structure/B2579958.png)
![tert-Butyl N-[1-(pyrimidin-2-yl)piperidin-4-yl]methylcarbamate](/img/structure/B2579959.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2579961.png)